Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
Overview
Description
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, also known as 5-bromo-2-methylaminobenzoate hydrochloride, is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and is commonly used in organic synthesis. The compound has a molecular weight of 289.55 g/mol and a melting point of 164-165 °C.
Scientific Research Applications
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It is also used as a ligand in the synthesis of metal complexes and as a catalyst in the synthesis of polymers.
Mechanism of Action
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is believed to act as an acid-base catalyst in organic synthesis reactions. The compound is believed to act as a Lewis acid, which can facilitate the formation of bonds between molecules. It is also believed to act as a Bronsted-Lowry acid, which can facilitate the transfer of protons between molecules.
Biochemical and Physiological Effects
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is not known to have any direct biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride has several advantages when used in laboratory experiments. It is a relatively stable compound and is soluble in water, making it easy to work with in aqueous solutions. It is also relatively inexpensive and readily available. However, it is important to note that the compound is highly reactive and can react with other compounds in the reaction mixture, which can lead to undesired side reactions.
Future Directions
The use of methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride in scientific research is expected to continue to grow in the future. Possible future applications include its use as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of metal complexes. Additionally, the compound could be used to develop new methods for the synthesis of organic compounds, as well as to study the mechanisms of organic reactions.
properties
IUPAC Name |
methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVUTQEKMXMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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